molecular formula C19H20INO6S B3439305 diethyl 5-{[(4-iodophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(4-iodophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B3439305
M. Wt: 517.3 g/mol
InChI Key: YFLLWUBYGADNPH-UHFFFAOYSA-N
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Description

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a slightly yellow to beige-yellow crystalline powder . It is used as a reagent in the synthesis of novel pyrazolo-pyrimidinones as dipeptidyl peptidase IV (DPP-IV) inhibitors in diabetes .


Molecular Structure Analysis

The molecular formula of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is C11H15NO4S . Its average mass is 257.306 Da and its monoisotopic mass is 257.072174 Da .


Physical And Chemical Properties Analysis

The molecular weight of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is 257.30 g/mol . It is a slightly yellow to beige-yellow crystalline powder .

Mechanism of Action

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is used as a reagent in the synthesis of novel pyrazolo-pyrimidinones as dipeptidyl peptidase IV (DPP-IV) inhibitors in diabetes . DPP-IV inhibitors work by blocking the action of DPP-IV, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it is not needed .

Properties

IUPAC Name

diethyl 5-[[2-(4-iodophenoxy)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20INO6S/c1-4-25-18(23)15-11(3)16(19(24)26-5-2)28-17(15)21-14(22)10-27-13-8-6-12(20)7-9-13/h6-9H,4-5,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLLWUBYGADNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20INO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 5-{[(4-iodophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate
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